6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one
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Overview
Description
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with a piperazine moiety substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative, followed by cyclization with a chromenone precursor. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the chromenone core may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
- 8-([4-(4-fluorophenyl)piperazin-1-yl]sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone core differentiates it from other similar compounds, potentially offering unique pharmacological benefits .
Properties
Molecular Formula |
C19H17FN2O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylchromen-2-one |
InChI |
InChI=1S/C19H17FN2O4S/c20-15-2-4-16(5-3-15)21-9-11-22(12-10-21)27(24,25)17-6-7-18-14(13-17)1-8-19(23)26-18/h1-8,13H,9-12H2 |
InChI Key |
BNAWXRYYDAVKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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